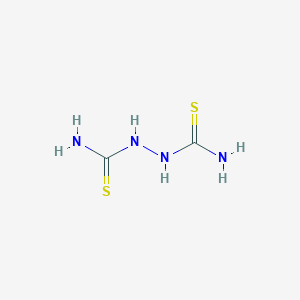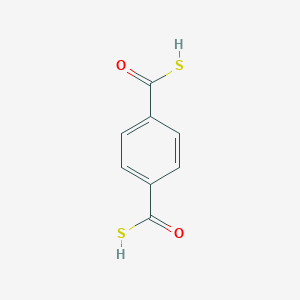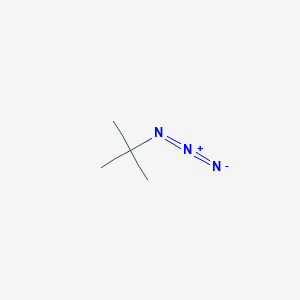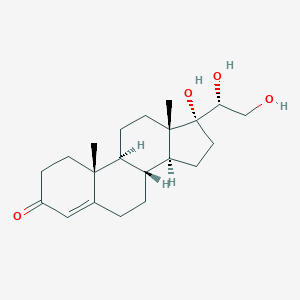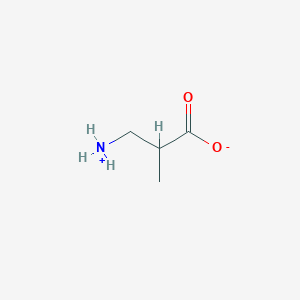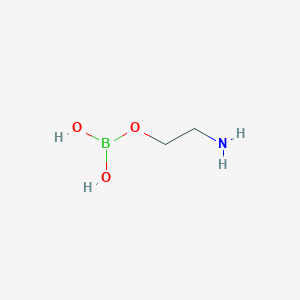
Monoethanolamine borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoethanolamine borate (MEAB) is a boron-containing compound that has gained attention due to its unique properties and potential applications in various fields, including agriculture, medicine, and industry. MEAB is a white, crystalline powder that is soluble in water and has a molecular weight of 149.8 g/mol. In
科学研究应用
Monoethanolamine borate has been extensively studied for its potential applications in various fields. In agriculture, Monoethanolamine borate has been shown to enhance plant growth and improve crop yield by promoting root development, increasing nutrient uptake, and protecting plants from environmental stressors. In medicine, Monoethanolamine borate has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. Monoethanolamine borate has also been studied for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi.
作用机制
The mechanism of action of Monoethanolamine borate is not fully understood, but it is believed to involve the interaction of boron with biological molecules such as proteins and nucleic acids. Boron is known to form complexes with biomolecules, which can alter their function and activity. In plants, Monoethanolamine borate is believed to promote root growth by stimulating the production of auxin, a plant hormone that regulates growth and development. In cancer cells, Monoethanolamine borate is believed to induce apoptosis by activating the caspase pathway, a series of enzymes that are involved in programmed cell death.
生化和生理效应
Monoethanolamine borate has been shown to have various biochemical and physiological effects. In plants, Monoethanolamine borate has been shown to increase the activity of enzymes involved in nitrogen metabolism and photosynthesis, which can improve plant growth and yield. In cancer cells, Monoethanolamine borate has been shown to induce DNA damage and inhibit cell proliferation, which can lead to apoptosis. Monoethanolamine borate has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
实验室实验的优点和局限性
Monoethanolamine borate has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it safe to handle and use. Monoethanolamine borate is also stable under a wide range of conditions, which makes it suitable for use in various experimental setups. However, Monoethanolamine borate has some limitations, such as its limited solubility in organic solvents, which can make it difficult to use in certain experiments. Monoethanolamine borate can also form complexes with other molecules, which can interfere with experimental results.
未来方向
There are several future directions for research on Monoethanolamine borate. In agriculture, further studies are needed to determine the optimal conditions for using Monoethanolamine borate as a plant growth promoter, as well as its effects on different crop species. In medicine, more research is needed to determine the anticancer potential of Monoethanolamine borate and its mechanisms of action. Monoethanolamine borate could also be investigated for its potential as an antimicrobial agent, as well as its effects on other biological processes such as inflammation and immune function. Finally, further studies are needed to optimize the synthesis method of Monoethanolamine borate and develop new derivatives with improved properties and applications.
Conclusion
In conclusion, Monoethanolamine borate is a boron-containing compound that has potential applications in various fields, including agriculture, medicine, and industry. Its synthesis involves the reaction of MEA with boric acid in the presence of a catalyst, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on Monoethanolamine borate could lead to new discoveries and applications in the future.
合成方法
The synthesis of Monoethanolamine borate involves the reaction of monoethanolamine (MEA) with boric acid. The reaction takes place in the presence of a catalyst, usually sulfuric acid, at a temperature of around 100°C. The resulting product is then purified through recrystallization and drying. The chemical equation for the synthesis of Monoethanolamine borate is as follows:
H3BO3 + C2H7NO → C2H8BNO2 + H2O
属性
CAS 编号 |
10377-81-8 |
|---|---|
产品名称 |
Monoethanolamine borate |
分子式 |
C2H8BNO3 |
分子量 |
104.9 g/mol |
IUPAC 名称 |
2-aminoethoxyboronic acid |
InChI |
InChI=1S/C2H8BNO3/c4-1-2-7-3(5)6/h5-6H,1-2,4H2 |
InChI 键 |
JCAYXDKNUSEQRT-UHFFFAOYSA-N |
SMILES |
B(O)(O)OCCN |
规范 SMILES |
B(O)(O)OCCN |
其他 CAS 编号 |
68130-12-1 10377-81-8 |
物理描述 |
Liquid |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



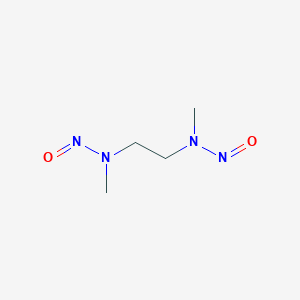
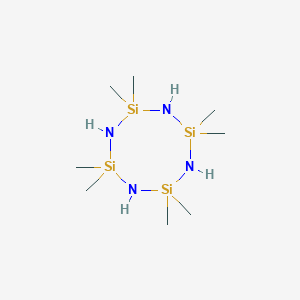
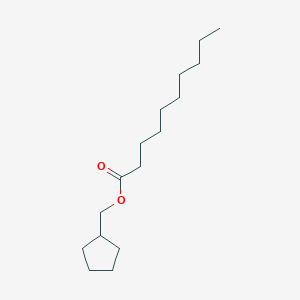
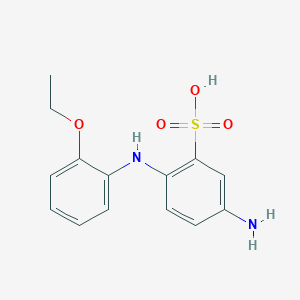
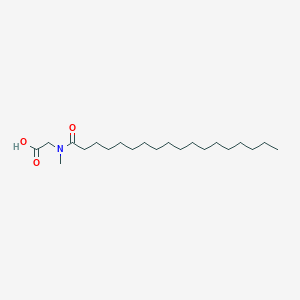
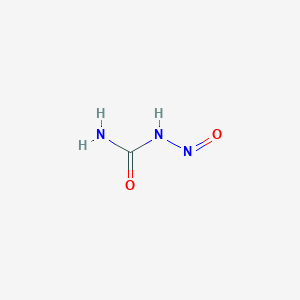
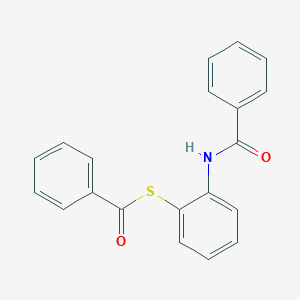
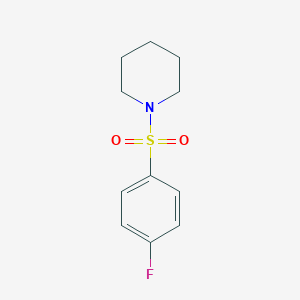
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
